
1-(Thiophen-2-ylmethyl)azetidin-3-amine
Übersicht
Beschreibung
“1-(Thiophen-2-ylmethyl)azetidin-3-amine” is a chemical compound with the formula C8H12N2S and a molecular weight of 168.26 . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of azetidines, the class of compounds to which “1-(Thiophen-2-ylmethyl)azetidin-3-amine” belongs, has been a subject of considerable research . A common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach uses a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . More recent advances include the use of organoboronates for intramolecular amination .Physical And Chemical Properties Analysis
Amines, the class of compounds to which “1-(Thiophen-2-ylmethyl)azetidin-3-amine” belongs, have certain general properties . They are derivatives of ammonia, with one or more hydrogen atoms replaced by hydrocarbon groups . The physical properties of amines, such as solubility and boiling points, can be influenced by the number and type of substitutions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
The synthesis and evaluation of various azetidinone and thiazolidinone derivatives have shown significant antimicrobial and antifungal activities. For instance, compounds synthesized from thiophen-2-yl derivatives demonstrated potent activity against a range of bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Similarly, new pyrimidine-azetidinone analogues exhibited antimicrobial and antitubercular activities, providing a foundation for further antibacterial and antitubercular compound development (Chandrashekaraiah et al., 2014).
Antitubercular Activity
Derivatives containing the thiophen-2-ylmethyl group have been explored for their antitubercular properties. A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols showed promising in vitro antitubercular activity, indicating the potential of diaryl carbinol prototypes as inhibitors against Mycobacterium tuberculosis (Karkara et al., 2020).
Anti-inflammatory and Analgesic Activities
Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has revealed their antinociceptive (pain-relieving) activity, suggesting their potential for development into new analgesic drugs (Shipilovskikh et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKGSNJJXAINAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




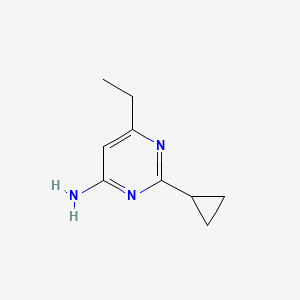
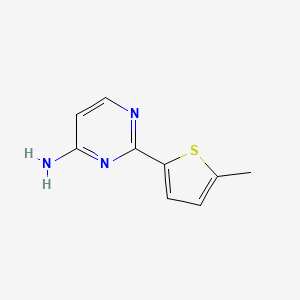

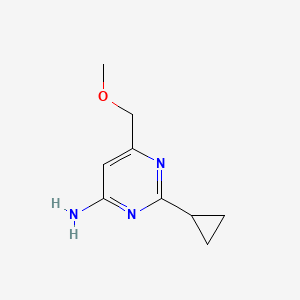
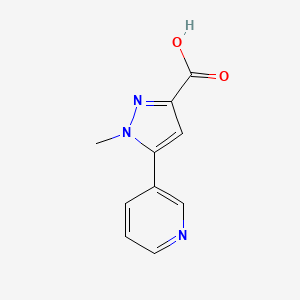
![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
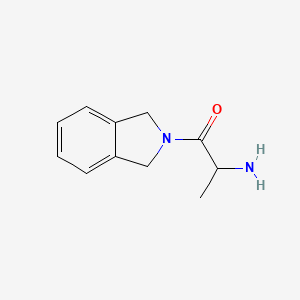
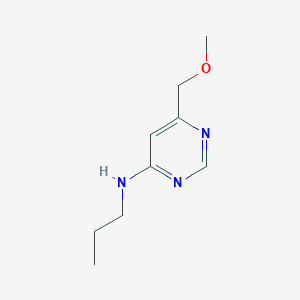
![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)
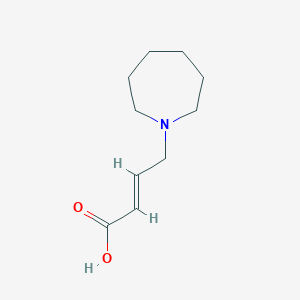
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)
